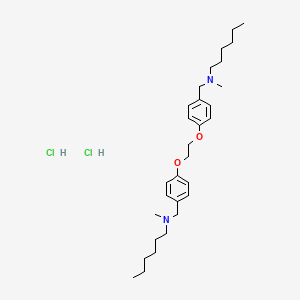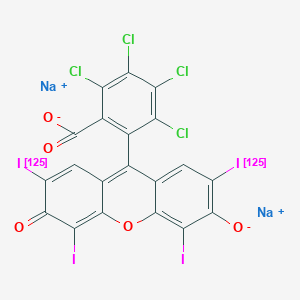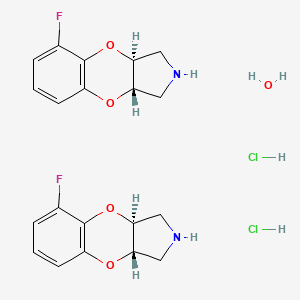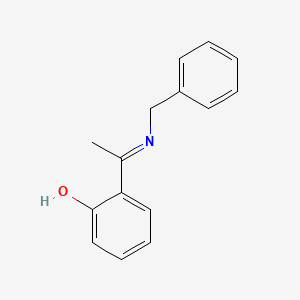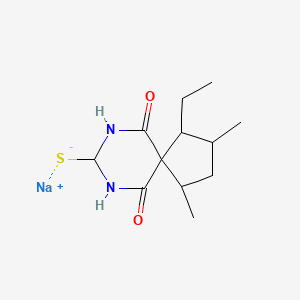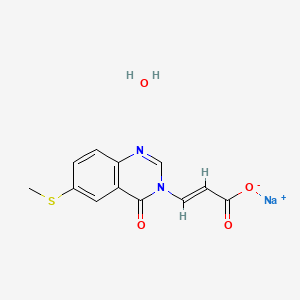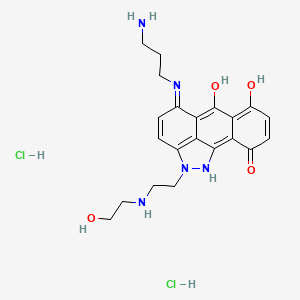
Piroxantrone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piroxantrone Hydrochloride is a member of the anthrapyrazole family, developed to combine the broad antitumor activity of anthracyclines with decreased myocardial toxicity . This compound has shown promise in various experimental systems against a range of cancers, including breast carcinoma, colon carcinoma, sarcoma, melanoma, and leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piroxantrone Hydrochloride involves multiple steps, starting with the preparation of the anthrapyrazole core. The process typically includes the following steps:
Formation of the Anthrapyrazole Core: This involves the condensation of an anthraquinone derivative with a hydrazine derivative under acidic conditions.
Functionalization: The core structure is then functionalized with various substituents to enhance its biological activity. This step often involves nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Piroxantrone Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: Nucleophilic substitution reactions are common, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted anthrapyrazoles.
Scientific Research Applications
Piroxantrone Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying DNA intercalation and topoisomerase inhibition.
Biology: Investigated for its effects on cellular processes such as DNA replication and repair.
Industry: Employed in the development of new antitumor agents with reduced cardiotoxicity.
Mechanism of Action
The mechanism of action of Piroxantrone Hydrochloride involves several key processes:
DNA Binding: The compound intercalates into DNA, causing strand breaks and cross-linking.
Topoisomerase Inhibition: It inhibits topoisomerase II, an enzyme crucial for DNA replication and repair.
Inhibition of Synthesis: this compound inhibits the synthesis of DNA, RNA, and proteins, leading to cell death.
Comparison with Similar Compounds
Piroxantrone Hydrochloride is compared with other anthrapyrazoles and anthracyclines:
Mitoxantrone: Another anthrapyrazole with similar DNA intercalation and topoisomerase inhibition properties.
Doxorubicin: An anthracycline with broad antitumor activity but higher cardiotoxicity compared to this compound.
Daunorubicin: Similar to Doxorubicin but used primarily for leukemia treatment.
Uniqueness: this compound is unique in its reduced cardiotoxicity while maintaining broad antitumor activity, making it a promising candidate for cancer therapy .
Properties
CAS No. |
105118-12-5 |
|---|---|
Molecular Formula |
C21H27Cl2N5O4 |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
10-(3-aminopropylimino)-6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one;dihydrochloride |
InChI |
InChI=1S/C21H25N5O4.2ClH/c22-6-1-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27;;/h2-5,23,25,27,29-30H,1,6-11,22H2;2*1H |
InChI Key |
CUQBHBIRETUGIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NCCCN)C2=C(C3=C(C=CC(=O)C3=C4C2=C1N(N4)CCNCCO)O)O.Cl.Cl |
solubility |
H2O > 11.20 (mg/mL) Buffer, pH4 > 9.60 (mg/mL) Buffer, pH9 > 11.50 (mg/mL) Ethanol < 0.73 (mg/mL) DMA 0.70 (mg/mL) DMSO > 9.60 (mg/mL) CHCl3 < 0.77 (mg/mL) EtOAc < 0.71 (mg/mL) t-BuOH < 0.71 (mg/mL) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![19-(2-Hydroxypentan-2-yl)-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859871.png)
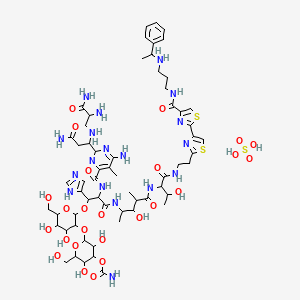
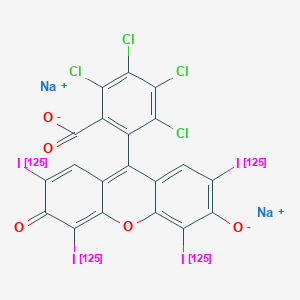
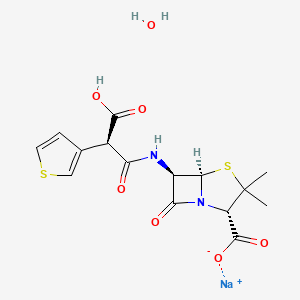

![6-[[2-[[3-(Furan-2-ylmethylideneamino)-2-oxoimidazolidine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B10859906.png)

